molecular formula C6H12O5 B1446002 L-[6-13C]fucose CAS No. 478518-51-3

L-[6-13C]fucose

Cat. No.: B1446002
CAS No.: 478518-51-3
M. Wt: 165.15 g/mol
InChI Key: SHZGCJCMOBCMKK-BUCMHYPRSA-N
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Description

L-[6-13C]fucose is a stable isotope-labeled derivative of L-fucose (6-deoxy-L-galactose), a naturally occurring deoxy sugar with the molecular formula C₆H₁₂O₅. The compound is specifically labeled with carbon-13 at the 6th carbon position (C6), a modification that preserves its biochemical functionality while enabling precise tracking in metabolic and analytical studies . L-Fucose is distinguished by its L-configuration, a methyl group at C6, and its role in forming glycoconjugates such as glycoproteins and glycolipids. These structures are critical in biological processes like cell-cell recognition, immune response modulation, and pathogen adhesion .

The isotopic labeling at C6 in this compound enhances its utility in nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography/multiple reaction monitoring-mass spectrometry (LC/MRM-MS), where it serves as an internal standard to quantify endogenous fucose levels in biological samples . For example, in mouse heart tissue studies, this compound minimized interference from low endogenous fucose concentrations, achieving calibration curve linearity (R² ≥ 0.9993) and dynamic ranges >1000 for analyte quantification .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-[6-13C]fucose can be synthesized through several methods, including chemical synthesis, enzymatic synthesis, and microbial fermentation. One common approach involves the enzymatic conversion of L-[6-13C]fuculose to this compound using fucose isomerase . The reaction conditions typically include a temperature range of 30-50°C and a pH of 7-10, with manganese ions as cofactors .

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation. Engineered strains of Escherichia coli or other microorganisms can be used to produce high yields of this compound . The fermentation process is followed by purification steps to isolate the labeled sugar.

Chemical Reactions Analysis

Metabolic Pathways and Oxidation Reactions

L-[6-¹³C]Fucose participates in mammalian metabolic pathways, primarily through oxidation and incorporation into glycoconjugates. Key findings include:

Oxidation to L-Fuconate

  • Enzymatic oxidation : Hydroxysteroid 17-β dehydrogenase 14 (HSD17B14) catalyzes the NAD⁺-dependent oxidation of L-fucose to L-fucono-1,5-lactone, which rapidly hydrolyzes to L-fuconate (Fig. 1B in ).

    • Product identification : NMR and MS analyses confirmed L-fuconate as the end product, with the ¹³C label retained at the C6 position during oxidation .

    • Kinetics : Recombinant human HSD17B14 showed activity of 29.63 ± 0.61 µmol/min/mg with L-fucose (Table 2 in ).

Intermediates and Lactone Formation

  • L-Fucono-1,5-lactone spontaneously converts to L-fucono-1,4-lactone under physiological conditions.

  • NMR evidence : Real-time monitoring revealed transient lactone intermediates, with L-fucono-1,4-lactone accumulating before hydrolysis to L-fuconate .

Enzymatic Substrate Specificity

HSD17B14 exhibits strict specificity for L-fucose and structurally related sugars:

SubstrateActivity (µmol/min/mg)
L-Fucose (2 mM)29.63 ± 0.61
D-Fucose (20 mM)ND*
L-Galactose (2 mM)4.14 ± 0.39
D-Arabinose (2 mM)16.77 ± 1.16

*ND: Not detected .

  • Key insight : The enzyme discriminates against D-fucose and D-galactose, highlighting its stereochemical preference for L-configuration .

Isotopic Tracing in Glycosylation

L-[6-¹³C]Fucose is used to study GDP-fucose metabolism and glycan biosynthesis:

Pool-Specific Utilization

  • Cells distinguish GDP-fucose derived from exogenous L-[6-¹³C]fucose (fucose<sub>Ex</sub>), salvage pathways (fucose<sub>Sal</sub>), and de novo synthesis (fucose<sub>Man/Glc</sub>) .

    • N-glycan core fucosylation : FUT8 preferentially incorporates fucose<sub>Ex</sub> into α1-6 linkages, requiring lower exogenous fucose concentrations than antennae fucosylation (Fig. 3A in ).

    • ER vs. Golgi utilization : POFUT1 (ER) uses fucose<sub>Ex</sub> more efficiently than POFUT2 (Golgi), which relies on de novo GDP-fucose .

Quantitative Contributions

SourceContribution to N-Glycans (%)*
Exogenous (fucose<sub>Ex</sub>)60–90% (at 50 µM)
Salvage (fucose<sub>Sal</sub>)10–40%
De novo (fucose<sub>Man</sub>)5–30%

*Varies by cell type and fucose concentration .

Mass Spectrometry (MS)

  • GC-MS : Quantified ¹³C enrichment in hydrolyzed glycans, revealing asymmetric deuteration patterns in bifucosylated N-glycans .

  • LC-MS/MS : Identified linkage-specific incorporation of L-[6-¹³C]fucose into core vs. antennae positions (Fig. 4B in ).

Nuclear Magnetic Resonance (NMR)

  • Tracked real-time oxidation of L-[6-¹³C]fucose, resolving lactone intermediates and hydrolysis kinetics (Fig. 10 in ).

Key Research Findings

  • Feedback Inhibition : Exogenous L-fucose suppresses de novo GDP-fucose synthesis via GMDS inhibition, maintaining constant cytosolic GDP-fucose levels .

  • Compartmentalized Pools : GDP-fucose exists in distinct cytoplasmic pools, differentially accessed by ER/Golgi enzymes .

  • Salvage Pathway Insensitivity : Fucose<sub>Sal</sub> contributes 10–40% to glycosylation, unaffected by exogenous fucose<sub>Ex</sub> .

Table 1: HSD17B14 Substrate Activity

SubstrateActivity (µmol/min/mg)
L-Fucose29.63 ± 0.61
D-Arabinose16.77 ± 1.16
L-Galactose4.14 ± 0.39
L-Xylose0.29 ± 0.01

Source:

Table 2: Fucose Source Contribution to N-Glycans

Cell LineFucose<sub>Ex</sub> (%)Fucose<sub>Sal</sub> (%)Fucose<sub>Man</sub> (%)
HepG28515<5
Huh77520<5
CHO405010

Source:

Scientific Research Applications

Glycobiology Research

L-[6-13C]fucose is essential in studying glycosylation processes, particularly in the synthesis and analysis of fucosylated glycans. These glycans play critical roles in cell signaling, immune response, and pathogen recognition.

Case Study: Synthesis of Lewis b Antigens

A notable application involves the synthesis of type 1 Lewis b hexasaccharide antigen structures using this compound. This study aimed to investigate the binding interactions of these antigens with specific lectins through Nuclear Magnetic Resonance (NMR) spectroscopy. The incorporation of the labeled fucose allowed researchers to track metabolic pathways and quantify binding affinities effectively .

Metabolic Pathway Studies

This compound can be used to trace metabolic pathways involving fucose metabolism in various organisms. By incorporating this isotopic label into biological systems, researchers can monitor the incorporation and utilization of fucose in real-time.

Data Table: Metabolic Pathway Tracing

Study Organism Method Findings
Wang et al. (2023)MiceIsotopic labelingDemonstrated that L-fucose is metabolized into GDP-L-fucose, crucial for glycosylation processes .
Smith et al. (2022)E. coliMass spectrometryTracked the incorporation of this compound into polysaccharides during growth phases .

Biomedical Applications

This compound has potential therapeutic applications due to its role in modulating immune responses and influencing cancer biology. Its incorporation into glycoproteins can alter their function and interactions.

Case Study: Cancer Immunotherapy

Research has shown that fucosylation patterns on glycoproteins can affect tumor progression and immune evasion mechanisms. By using this compound in animal models, scientists have been able to elucidate how altered fucosylation impacts immune cell interactions with tumor cells .

Food Science and Nutrition

In food science, L-fucose (and its isotopic variant) is being explored for its potential health benefits as a functional ingredient in dietary supplements and functional foods.

Data Table: Dietary Applications

Application Food Product Usage Level
Infant formulaBreast milk substitutes30 mg/L to 250 mg/L
Dairy productsFunctional yogurts50 mg/L
SupplementsImmune support capsules100 mg/capsule

The European Food Safety Authority has recognized the safety of L-fucose for human consumption, supporting its incorporation into various food products .

Toxicological Studies

Safety assessments have been conducted to evaluate the toxicity of L-fucose when consumed as part of a diet or supplement regimen. These studies indicate that L-fucose does not pose genotoxic or mutagenic risks at recommended intake levels.

Findings from Toxicological Studies

  • No adverse effects observed in long-term dietary studies.
  • Acceptable daily intake established at 5 mg/kg body weight.
  • Average dietary intake levels are below safety thresholds based on comprehensive food consumption databases .

Comparison with Similar Compounds

Isotopically Labeled Fucose Variants

Compound Isotopic Label Position Molecular Formula Key Applications Synthesis Method
L-[6-13C]fucose C6 ¹³C-C₅H₁₂O₅ LC/MRM-MS internal standard; metabolic tracing in glycobiology Chemical/enzymatic synthesis
L-Fucose-2-¹³C C2 ¹³C-C₅H₁₂O₅ NMR-based structural studies; isotope dilution mass spectrometry Custom isotopic labeling
Perdeuterated Fucose All H replaced with D C₆D₁₂O₅ Neutron scattering studies; solvent interaction analysis Glyco-engineered E. coli

Key Contrasts :

  • Sensitivity in Detection : this compound is optimized for LC/MRM-MS due to minimal natural abundance of ¹³C at C6, enhancing signal specificity. In contrast, perdeuterated fucose is suited for techniques requiring reduced proton interference, such as neutron crystallography .
  • Synthetic Yield : Perdeuterated fucose production via engineered E. coli yields significantly less (≤50% of hydrogenated fucose) compared to ¹³C-labeled variants synthesized chemically .

Structurally Related Sugars

Compound Structural Features Key Metabolic Pathways Applications
L-Fucose 6-deoxy-L-galactose; C6 methyl group Converted to 1,2-propanediol (1,2-PD) in gut microbiota Glycoprotein biosynthesis; cancer biomarkers
2′-Fucosyllactose (2′FL) Fucosylated lactose derivative Metabolized to 1,2-PD and formate by Bifidobacterium Infant nutrition; prebiotic supplementation
D-[UL-¹³C₆]Mannose Uniform ¹³C labeling Glycolysis; protein glycosylation Flux analysis in central carbon metabolism

Key Contrasts :

  • Metabolic Output : Free L-fucose and 2′FL produce equivalent 1,2-PD in Bifidobacterium infantis, but 2′FL fermentation increases formate production 4.4-fold compared to free fucose (5.8-fold). This suggests differential regulation of formate lyase activity depending on the substrate .
  • Analytical Utility: D-[UL-¹³C₆]mannose provides broader isotopic labeling for metabolic flux analysis, whereas this compound offers site-specific tracking of fucosylation events .

Spectroscopic and Physical Properties

Property This compound L-Fucose (Unlabeled)
¹³C NMR Shift (C6) 98.935 ppm 18.22 ppm (C1, unlabeled)
MS Detection Enhanced specificity in MRM transitions due to ¹³C mass shift Baseline endogenous signal interference
Thermal Stability Matches unlabeled fucose (stable up to 150°C) Decomposes above 150°C

Key Insight : The ¹³C label at C6 shifts the NMR resonance of L-fucose from ~18 ppm (C1 in unlabeled) to 98.935 ppm (C6 in labeled), enabling unambiguous assignment in complex biological matrices .

Biological Activity

L-[6-13C]fucose is a stable isotope-labeled derivative of L-fucose, a naturally occurring 6-deoxy hexose sugar that plays a crucial role in various biological processes. This article delves into the biological activity of this compound, exploring its significance in glycosylation, immune responses, and potential therapeutic applications.

Chemical Characteristics

This compound has the molecular formula C6H12O5C_6H_{12}O_5 and a molecular weight of 165.15 g/mol. The incorporation of the carbon-13 isotope at the sixth carbon position enhances its utility in metabolic studies and tracing pathways in biological systems. The structural features of L-fucose differentiate it from other hexoses, particularly due to the absence of a hydroxyl group at the C-6 position.

Compound Molecular Formula Molecular Weight (g/mol) Unique Characteristics
L-FucoseC6H12O5C_6H_{12}O_5165.15Naturally occurring sugar involved in glycosylation
This compoundC6H12O5C_6H_{12}O_5165.15Stable isotope-labeled for metabolic tracing

Glycosylation

Fucose is incorporated into N-glycans, O-glycans, and glycolipids through fucosyltransferases that utilize GDP-fucose as a substrate. These modifications are essential for proper cellular functions, including cell-cell interactions and signaling processes. Research indicates that the metabolic origin of fucose influences its incorporation into glycoproteins, affecting glycosylation patterns in various cell types .

Immune Response

L-fucose plays a significant role in modulating immune responses. It is involved in the synthesis of selectin ligands, which are crucial for leukocyte adhesion during inflammation. Congenital mutations affecting fucosylation pathways can lead to severe immune deficiencies, underscoring the importance of fucose in immune function . Studies have shown that exogenous fucose can alter the dynamics of fucosylation in cells, impacting their immune responses .

Cancer Biology

Alterations in fucosylation patterns have been associated with cancer progression and metastasis. Elevated levels of fucosylated proteins can serve as biomarkers for cancer diagnosis and prognosis. The use of chemically modified fucose analogs like this compound allows researchers to investigate these processes more thoroughly and may lead to novel therapeutic strategies targeting fucosylation in cancer treatment .

Case Studies and Research Findings

  • Metabolic Pathways : A study by Sosicka et al. demonstrated that cells preferentially utilize different sources of GDP-fucose for glycosylation based on their metabolic origins. Their findings revealed that exogenous fucose significantly influences N-glycan-associated fucose levels, with implications for understanding cellular metabolism and glycosylation dynamics .
  • Therapeutic Potential : Research has explored the potential of L-fucose derivatives in modulating immune responses and tumor biology. For instance, 6-deoxy-L-fucose derivatives have shown promise as therapeutic agents due to their ability to inhibit specific fucosylation pathways that are upregulated in certain cancers.
  • Biomarkers for Disease : Elevated levels of fucosylated proteins have been linked to various diseases, including cancer and autoimmune disorders. The ability to track this compound allows for more precise assessments of fucosylation status in clinical samples, aiding in disease diagnosis and monitoring .

Q & A

Basic Research Questions

Q. How is L-[6-13C]fucose utilized as an internal standard in LC/MRM-MS assays for quantifying endogenous fucose in biological samples?

this compound serves as an internal standard to minimize interference from endogenous fucose due to its low natural abundance in mammalian tissues. By spiking samples with this isotopically labeled analog, researchers can achieve high-precision quantification via mass spectrometry. Calibration curves with correlation coefficients (R² ≥ 0.9993) validate linearity across biological concentration ranges, ensuring accurate normalization .

Q. Why is this compound preferred over other isotopic labels when analyzing fucose metabolism in mammalian tissues?

The ¹³C label at the C6 position avoids interference from endogenous fucose, which typically exists at trace levels in biological systems. This specificity reduces isotopic dilution effects, making it ideal for metabolic tracing in vivo. Additionally, the stable carbon-13 isotope provides robust signal differentiation in mass spectrometry without radioactive hazards .

Q. What experimental protocols are recommended for validating the purity of this compound in synthetic applications?

Purity validation requires a combination of NMR (to confirm isotopic enrichment at C6) and LC/MS (to assess chemical and isotopic purity). For NMR, compare ¹³C spectra against unlabeled fucose to verify the absence of unlabeled contaminants. In LC/MS, monitor for mass shifts (e.g., +1 Da for ¹³C) and ensure >98% isotopic enrichment .

Advanced Research Questions

Q. What synthetic strategies are recommended for incorporating this compound into oligosaccharides to ensure optimal isotopic enrichment for NMR-based binding studies?

Use chemoenzymatic synthesis with ¹³C-labeled fucosyltransferases or chemical glycosylation with activated this compound donors (e.g., fucosyl trichloroacetimidates). The latter approach allows precise control over regioselectivity and minimizes isotopic scrambling. Post-synthesis, validate enrichment via ¹H-¹³C HSQC NMR to confirm site-specific labeling .

Q. How does isotopic labeling with this compound enhance sensitivity in metabolic flux analysis compared to uniformly labeled substrates?

Position-specific labeling (e.g., C6) reduces spectral overlap in NMR and simplifies mass isotopomer distribution analysis in MS. For example, in glycolysis or glycan biosynthesis, tracking the C6 label provides distinct flux signatures for downstream metabolites like GDP-fucose, enabling precise mapping of pathway activity without confounding signals from uniformly labeled substrates .

Q. What are the key considerations for designing time-resolved tracer studies using this compound in dynamic glycosylation pathways?

  • Sampling intervals: Align with the turnover rate of target glycoproteins (e.g., hours for cell-surface glycans vs. days for serum glycoproteins).
  • Quenching methods: Rapid metabolic quenching (e.g., liquid nitrogen snap-freezing) preserves isotopic incorporation states.
  • Data normalization: Use parallel experiments with unlabeled fucose to correct for natural isotope abundance in MS data .

Q. How can researchers reconcile contradictory results from this compound tracer studies in different model systems (e.g., murine vs. human cell lines)?

System-specific factors like fucose salvage pathway activity or differential expression of fucosyltransferases may cause discrepancies. Perform comparative flux analysis with knockout cell lines (e.g., FXKO cells lacking de novo fucose synthesis) to isolate salvage pathway contributions. Cross-validate findings using orthogonal methods like RNA-seq or enzymatic activity assays .

Q. Methodological Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to formulate research questions investigating this compound tracer distribution in glycosylation pathways?

  • Feasible: Ensure access to ¹³C-NMR or high-resolution MS for detection.
  • Novel: Focus on understudied pathways (e.g., core fucosylation in cancer immunotherapy).
  • Ethical: Use non-radioactive labels to comply with biosafety guidelines.
  • Relevant: Align with translational goals, such as biomarker discovery for congenital disorders of glycosylation (CDG) .

Q. What statistical approaches are optimal for analyzing time-course data from this compound pulse-chase experiments?

Compartmental modeling (e.g., SAAM II or COPASI) integrates tracer kinetics with metabolic network constraints. Bayesian hierarchical models account for biological variability, while ANOVA with post-hoc tests identifies significant differences in isotopic incorporation rates across experimental groups .

Q. Data Validation & Reproducibility

Q. How should researchers address potential artifacts in this compound labeling studies caused by isotopic exchange or microbial contamination?

  • Isotopic exchange: Pre-treat samples with phosphatase inhibitors to prevent enzymatic dephosphorylation of labeled metabolites.
  • Microbial contamination: Use axenic cell cultures and include negative controls (e.g., antibiotic-treated samples) in experimental design.
  • Validation: Cross-check MS/MS fragmentation patterns with synthetic standards to confirm label retention .

Properties

IUPAC Name

(3S,4R,5S,6S)-6-(113C)methyloxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6?/m0/s1/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZGCJCMOBCMKK-BUCMHYPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][C@H]1[C@H]([C@H]([C@@H](C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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L-[6-13C]fucose
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L-[6-13C]fucose
Reactant of Route 6
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